molecular formula C24H25F7N8O4 B13911797 IL-17A inhibitor 2

IL-17A inhibitor 2

Cat. No.: B13911797
M. Wt: 622.5 g/mol
InChI Key: XIIADHFRZOYRQU-VYDXJSESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IL-17A inhibitor 2 is a compound designed to inhibit the activity of interleukin-17A, a pro-inflammatory cytokine involved in various autoimmune and inflammatory diseases. Interleukin-17A plays a crucial role in the immune response by promoting the release of other cytokines and chemokines, leading to inflammation. This compound is used in the treatment of conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IL-17A inhibitor 2 involves the preparation of imidazo[1,2-b]pyridazine derivatives. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

IL-17A inhibitor 2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its inhibitory activity .

Scientific Research Applications

IL-17A inhibitor 2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of interleukin-17A inhibitors.

    Biology: Employed in research to understand the role of interleukin-17A in immune response and inflammation.

    Medicine: Investigated for its therapeutic potential in treating autoimmune and inflammatory diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.

    Industry: Utilized in the development of new therapeutic agents targeting interleukin-17A .

Mechanism of Action

IL-17A inhibitor 2 exerts its effects by binding to interleukin-17A, preventing it from interacting with its receptor, interleukin-17RA. This inhibition blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines. The molecular targets involved include the interleukin-17A homodimer and the interleukin-17RA receptor complex .

Comparison with Similar Compounds

IL-17A inhibitor 2 is compared with other similar compounds such as:

    Secukinumab: A monoclonal antibody that inhibits interleukin-17A.

    Ixekizumab: Another monoclonal antibody targeting interleukin-17A.

    Brodalumab: Targets the interleukin-17RA receptor.

Uniqueness

This compound is unique due to its small molecule structure, which allows for oral administration and potentially fewer side effects compared to monoclonal antibodies. Additionally, it may overcome issues related to the development of anti-drug antibodies that can reduce the efficacy of biologic treatments .

List of Similar Compounds

  • Secukinumab
  • Ixekizumab
  • Brodalumab
  • Bimekizumab
  • Izokibep

Properties

Molecular Formula

C24H25F7N8O4

Molecular Weight

622.5 g/mol

IUPAC Name

N-[(S)-(4,4-difluorocyclohexyl)-[7-[(1S)-2-methoxy-1-[(4S)-2-oxo-4-(trifluoromethyl)imidazolidin-1-yl]ethyl]imidazo[1,2-b]pyridazin-2-yl]methyl]-4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C24H25F7N8O4/c1-42-10-14(38-9-15(24(29,30)31)34-22(38)41)12-6-16-33-13(8-39(16)32-7-12)17(11-2-4-23(27,28)5-3-11)35-21(40)19-18(20(25)26)36-43-37-19/h6-8,11,14-15,17,20H,2-5,9-10H2,1H3,(H,34,41)(H,35,40)/t14-,15+,17+/m1/s1

InChI Key

XIIADHFRZOYRQU-VYDXJSESSA-N

Isomeric SMILES

COC[C@H](C1=CC2=NC(=CN2N=C1)[C@H](C3CCC(CC3)(F)F)NC(=O)C4=NON=C4C(F)F)N5C[C@H](NC5=O)C(F)(F)F

Canonical SMILES

COCC(C1=CC2=NC(=CN2N=C1)C(C3CCC(CC3)(F)F)NC(=O)C4=NON=C4C(F)F)N5CC(NC5=O)C(F)(F)F

Origin of Product

United States

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